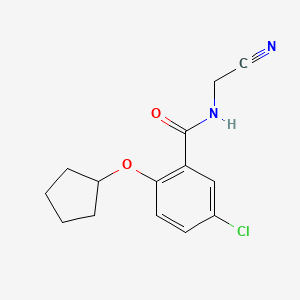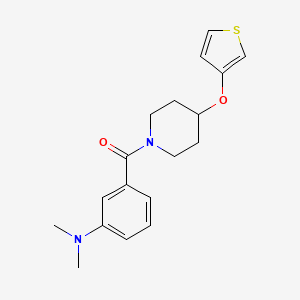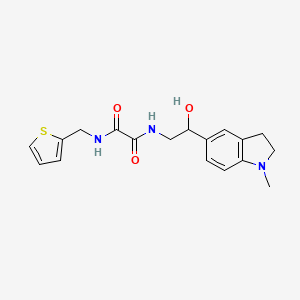
N1-(isoxazol-3-yl)-N2-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N1-(isoxazol-3-yl)-N2-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)oxalamide, is a complex molecule that likely contains an isoxazole ring, a dihydropyridine moiety, and an oxalamide group. The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, which is known for its presence in various biologically active compounds and pharmaceuticals. The dihydropyridine core is a common feature in calcium channel blockers, and the oxalamide group could imply potential for hydrogen bonding and increased solubility in biological systems.
Synthesis Analysis
The synthesis of compounds containing isoxazole rings can be achieved through several methods. One such method is domino metathesis, which has been used to create isoxazolo[2,3-a]pyridin-7-ones, a scaffold that can be further functionalized . Although the exact synthesis of the compound is not detailed in the provided papers, the general strategies for constructing isoxazole-containing molecules could be applied, potentially involving the formation of an oxazine intermediate followed by cyclization and functionalization steps.
Molecular Structure Analysis
The molecular structure of isoxazole-containing compounds can be quite diverse. For instance, the structure of isoxazolo[2,3-a]pyridin-7-ones obtained from domino metathesis has been characterized and found to be a versatile scaffold . The structure of the compound would likely be confirmed through techniques such as X-ray diffraction, as has been done for related compounds like 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones . These techniques allow for the precise determination of molecular geometry and confirmation of the expected molecular framework.
Chemical Reactions Analysis
Isoxazole rings can participate in various chemical reactions. For example, they can undergo reductive ring opening, as seen with isoxazolidines, leading to novel compounds through NO bond cleavage and tandem intramolecular rearrangements . Additionally, isoxazoles can be synthesized from 4,5-dihydro-1,2,4-oxadiazoles acting as nitrogen transfer reagents, which could be a relevant reaction for the nitrogen-containing groups in the compound of interest . The reactivity of the isoxazole ring in the target molecule would be an important consideration for further functionalization or for understanding its potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of an isoxazole ring typically confers a degree of rigidity to the molecule, which can affect its binding to biological targets. The dihydropyridine moiety could influence the compound's redox properties, as these are often seen in redox-active pharmaceuticals. The oxalamide group could enhance hydrogen bonding capabilities, potentially affecting solubility and pharmacokinetic properties. While the exact properties of the compound are not detailed in the provided papers, these general characteristics of the functional groups present can be inferred to play a role in the compound's overall profile.
Wissenschaftliche Forschungsanwendungen
1. Targeting Orexin Receptors
Research on compounds targeting orexin receptors, such as those involved in modulating feeding, arousal, stress, and drug abuse, provides insights into the potential applications of related complex molecules in studying behavioral and neurological disorders. The study by Piccoli et al. (2012) on orexin-1 receptor mechanisms in compulsive food consumption showcases the potential of related compounds in developing treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
2. Antagonistic Activity on Cannabinoid Receptors
The synthesis and evaluation of pyrazole derivatives as cannabinoid receptor antagonists, as discussed by Lan et al. (1999), highlight the importance of structural elements in conferring potent and selective activity against brain cannabinoid CB1 receptors. This research provides a foundation for developing pharmacological probes and therapeutics targeting cannabinoid receptors, relevant to conditions such as obesity, addiction, and pain management (Lan et al., 1999).
3. Antiviral Properties
The study by Patick et al. (2005) on the antiviral activity of a novel compound against human rhinovirus highlights the potential of structurally complex molecules in developing new antiviral agents. This research exemplifies the application of these compounds in infectious disease treatment, particularly for viruses lacking effective therapies (Patick et al., 2005).
4. Antibacterial Activity
The synthesis and anti-bacterial study of N-substituted derivatives by Khalid et al. (2016) demonstrate the application of complex molecules in addressing bacterial resistance. This research underscores the ongoing need for new antibacterial agents capable of overcoming resistant strains, with the study focusing on derivatives showing moderate to potent activity (Khalid et al., 2016).
5. Novel Synthetic Pathways
Research on novel synthetic pathways, such as the regioselective epoxide ring opening for the synthesis of BMS-960 by Hou et al. (2017), illustrates the importance of advanced chemical synthesis techniques in creating complex molecules with potential therapeutic applications. This work emphasizes the role of synthetic chemistry in drug discovery and development (Hou et al., 2017).
Eigenschaften
IUPAC Name |
N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-22-7-2-3-13(17(22)26)18(27)23-8-4-12(5-9-23)11-19-15(24)16(25)20-14-6-10-28-21-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUKKLZSLLBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)



![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)
![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)




![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)